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molecular formula C7H10N2O B1595268 2-Ethoxy-5-methylpyrazine CAS No. 67845-34-5

2-Ethoxy-5-methylpyrazine

Cat. No. B1595268
M. Wt: 138.17 g/mol
InChI Key: MGDMTRSONRZXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187464B2

Procedure details

A mixture of 2-ethoxy-5-methylpyrazine (0.86 g, 6.22 mmol), NBS (1.440 g, 8.09 mmol), and diphenylperoxyanhydride (0.151 g, 0.622 mmol) in carbon tetrachloride (20 mL) was heated to 80° C. overnight. Cooled to RT, diluted with saturated NaHCO3, and extracted with ethyl acetate (3×). The combined organic extracts were washed with saturated NaCl (2×), dried over Na2SO4, filtered, and concentrated. The residue was purified via ISCO (40 g silica, 40 mL/min, 0-30% EtOAc/Hexanes over 25 min) to afford 2-(bromomethyl)-5-ethoxypyrazine (430 mg, 32%). MS (m/z) 217.0 (M+).
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
1.44 g
Type
reactant
Reaction Step One
[Compound]
Name
diphenylperoxyanhydride
Quantity
0.151 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[N:8][C:7]([CH3:10])=[CH:6][N:5]=1)[CH3:2].C1C(=O)N([Br:18])C(=O)C1>C(Cl)(Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>[Br:18][CH2:10][C:7]1[CH:6]=[N:5][C:4]([O:3][CH2:1][CH3:2])=[CH:9][N:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
C(C)OC1=NC=C(N=C1)C
Name
Quantity
1.44 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
diphenylperoxyanhydride
Quantity
0.151 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated NaCl (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via ISCO (40 g silica, 40 mL/min, 0-30% EtOAc/Hexanes over 25 min)
Duration
25 min

Outcomes

Product
Name
Type
product
Smiles
BrCC1=NC=C(N=C1)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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